

Preclinical studies on the uricosuric effects of Lesinurad

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An In-Depth Technical Guide to the Preclinical Uricosuric Effects of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad (formerly RDEA594, brand name Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[3][4][5] Gout is a metabolic disorder characterized by elevated sUA levels, leading to the deposition of monosodium urate crystals in joints and tissues.[1][6] While XOIs reduce the production of uric acid, **Lesinurad** provides a complementary mechanism by increasing its renal excretion.[1] This guide provides a detailed overview of the preclinical studies that elucidated the uricosuric effects and mechanism of action of **Lesinurad**.

Core Mechanism of Action: Inhibition of Renal Urate Transporters

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed back into the bloodstream, a process mediated by several transporters in the proximal tubule.[7] **Lesinurad** exerts its uricosuric effect by inhibiting two key apical transporters:

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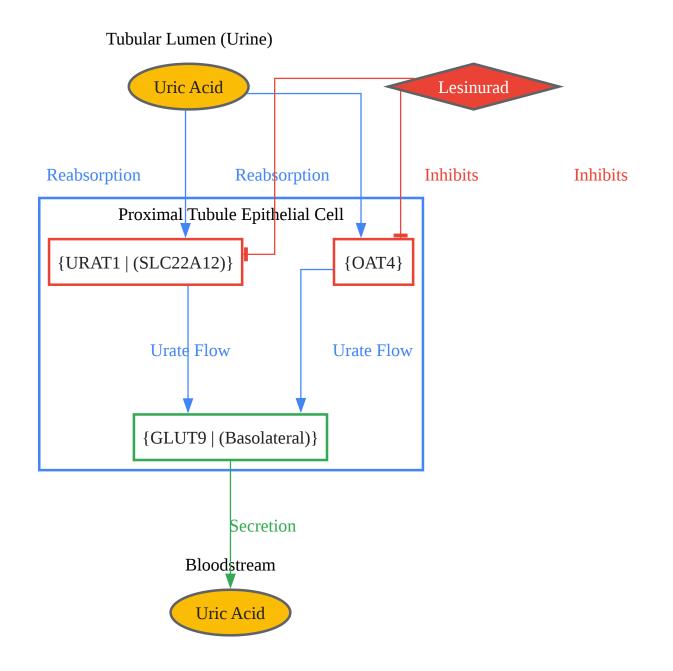




- Urate Transporter 1 (URAT1; SLC22A12): This transporter is responsible for the majority of
 uric acid reabsorption from the renal tubular lumen.[1][8] By inhibiting URAT1, Lesinurad
 effectively blocks this primary pathway of urate reclamation, leading to increased urinary
 excretion.[3][9]
- Organic Anion Transporter 4 (OAT4): OAT4 is another apical transporter involved in uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[3][10]
 Lesinurad's inhibition of OAT4 contributes to its overall uricosuric effect.[11][12]

This dual-target approach within the kidney proximal tubule increases the fractional excretion of uric acid (FEUA), thereby lowering systemic sUA levels.[10][12]





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Caption: Mechanism of **Lesinurad** in the renal proximal tubule.

Preclinical Pharmacodynamics and Efficacy

The uricosuric activity of **Lesinurad** was characterized through a series of in vitro and in vivo studies.



In Vitro Transporter Inhibition

Lesinurad's potency and selectivity were established using cell-based assays with cells expressing specific human transporters. The compound demonstrated potent inhibition of URAT1 and OAT4, with significantly less activity against other renal transporters like OAT1 and OAT3, which are often implicated in drug-drug interactions.[1][11] This selectivity profile is a key differentiator from older uricosuric agents like probenecid.[11][12]

Table 1: In Vitro Inhibitory Activity of Lesinurad Against Key Renal Transporters

Transporter	Function	Lesinurad IC₅₀ (μM)	Reference(s)
URAT1	Primary Urate Reabsorption	3.36 - 7.3	[8][9][13]
OAT4	Urate Reabsorption 2.03 - 3.7		[8][12]
OAT1	Drug/Anion Secretion	> 46 (Insufficient inhibition at clinical concentrations)	[12][14]
OAT3	Drug/Anion Secretion	> 46 (Insufficient inhibition at clinical concentrations)	[12][14]
GLUT9	Basolateral Urate Transport	No inhibition	[11][12]

| ABCG2 | Urate Secretion | No effect |[11][12] |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Animal Models

Preclinical efficacy was evaluated in a hyperuricemic mouse model. In these studies, hyperuricemia was induced using an inhibitor of the uricase enzyme (e.g., oxonate), as rodents naturally have lower uric acid levels than humans.[15] Administration of **Lesinurad**, both alone and in combination with allopurinol, resulted in a significant decrease in serum uric acid levels.



[15] These studies confirmed that the in vitro mechanism translated to a pharmacodynamic effect in vivo and demonstrated a synergistic effect when combined with an XOI.[15]

Table 2: Uricosuric Effects of **Lesinurad** in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

Treatment Group	Serum Uric Acid Reduction	Key Molecular Changes	Reference
Lesinurad	Significant decrease vs. hyperuricemic control	Partial reversal of oxonate-induced changes in renal mURAT-1, mGLUT-9, mOAT-1, and mOAT-3 expression.	[15]

| **Lesinurad** + Allopurinol | Synergistic reduction, restoring all altered parameters. | Restoration of altered renal transporter expression, improving renal function. |[15] |

Pharmacodynamics in Healthy Volunteers

Early-phase clinical trials in healthy volunteers provided crucial data on the pharmacokinetics and pharmacodynamics of **Lesinurad** in humans. Single ascending doses of **Lesinurad** resulted in rapid, dose-dependent reductions in sUA and corresponding increases in the fractional excretion of uric acid (FEUA).[12][16][17]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of Lesinurad in Healthy Volunteers

Lesinurad Dose	Peak FEUA Increase (from baseline)	Maximum sUA Reduction (from baseline)	Time to Max Effect	Reference(s)
200 mg	3.6-fold	33%	~6 hours	[11][12]
400 mg	4.6-fold	~35% (at 24h post-dose)	~6 hours	[12][16]



| 600 mg | 5.6-fold | 42% | ~6 hours |[12] |

FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid.

Experimental Protocols

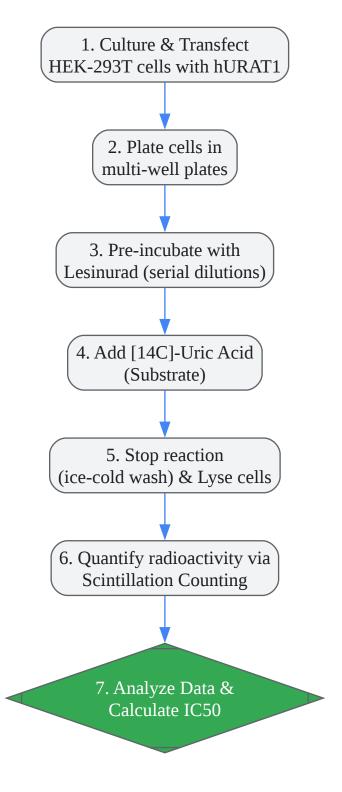
Detailed methodologies are essential for the replication and validation of preclinical findings.

Protocol 1: In Vitro URAT1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit uric acid transport into cells engineered to express the URAT1 transporter.

- Cell Culture: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid vector containing the human URAT1 (hURAT1) gene.[9][12]
- Assay Preparation: Transfected cells are plated in multi-well plates. On the day of the assay, cells are washed with a buffer solution (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).[12]
- Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations
 of Lesinurad (or other test compounds) serially diluted in the assay buffer.[13]
- Substrate Addition: A solution containing radiolabeled [14C]-uric acid (e.g., 100 μM) is added to each well, and the cells are incubated for a defined period (e.g., 10 minutes) at 37°C to allow for uric acid uptake.[13]
- Termination and Lysis: The transport reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a solution like 0.1 M NaOH.[7]
- Quantification: The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter.[7]
- Data Analysis: The results are expressed as a percentage of the control (no inhibitor). The IC₅₀ value is calculated by fitting the dose-response data to a suitable pharmacological model.[7]





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Caption: Experimental workflow for in vitro URAT1 inhibition assays.

Protocol 2: In Vivo Hyperuricemic Mouse Model

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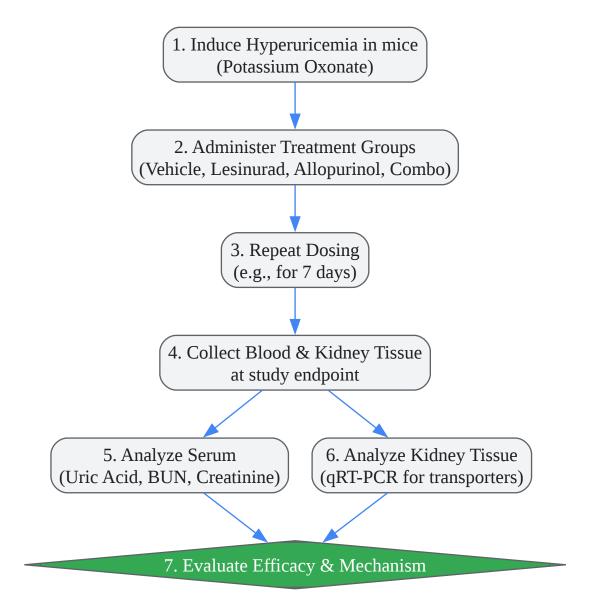




This animal model is used to assess the in vivo efficacy of urate-lowering therapies.

- Animal Model: Male mice are used for the study.
- Induction of Hyperuricemia: Animals are administered a uricase inhibitor, typically potassium oxonate (e.g., 250 mg/kg), via oral gavage or intraperitoneal injection to induce high levels of serum uric acid.[15]
- Test Article Administration: One hour after oxonate administration, mice are treated with the vehicle control, Lesinurad, Allopurinol, or a combination of Lesinurad and Allopurinol via oral gavage.[15]
- Study Duration: The treatment is administered daily for a specified period, for example, seven consecutive days.[15]
- Sample Collection: At the end of the study period (e.g., 2 hours after the final dose), animals are euthanized. Blood is collected via cardiac puncture to obtain serum. Kidney tissues may also be harvested.
- Biochemical Analysis: Serum is analyzed for levels of uric acid, blood urea nitrogen (BUN),
 and creatinine to assess efficacy and renal function.[15]
- Molecular Analysis (Optional): Renal tissues can be processed for quantitative real-time PCR (qRT-PCR) to examine the mRNA expression levels of key urate transporters (e.g., mURAT-1, mGLUT-9, mOAT-1).[15]





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Caption: Workflow for a hyperuricemic mouse model study.

Preclinical Safety and Selectivity

A critical aspect of preclinical development is establishing a drug's safety and selectivity profile.

Selectivity Over OAT1/OAT3

Unlike probenecid, which non-selectively inhibits URAT1, OAT1, and OAT3, **Lesinurad** shows high selectivity for URAT1 and OAT4.[11][12] OAT1 and OAT3 are involved in the secretion of many drugs from the blood into the urine, and their inhibition can lead to clinically significant



drug-drug interactions.[12] Due to extensive plasma protein binding (>98%), the maximal plasma-free concentration of **Lesinurad** is insufficient to inhibit OAT1 or OAT3 in vivo, minimizing the risk of such interactions.[12][14]

Comparative Safety Profile

Lesinurad was compared to the older uricosuric agent benzbromarone, whose use has been limited by reports of hepatotoxicity. In vitro assays were conducted to assess the risk of mitochondrial toxicity and activation of peroxisome proliferator-activated receptor gamma (PPARy), which is associated with cardiovascular risk.

Table 4: Comparative In Vitro Safety Profile of Uricosuric Agents

Assay	Lesinurad	Benzbromaron e	Probenecid	Reference
Mitochondrial Membrane Potential (HepG2 cells)	No change	Dose- dependent alteration (indicative of toxicity)	No change	[12]

| PPARy Activation | No effect | Strong activation | Slight activation at high concentrations |[12] |

These data indicated a more favorable preclinical safety profile for **Lesinurad** compared to benzbromarone.[11][12] Pivotal nonclinical toxicology studies of up to 12 months in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as common target organs of toxicity at high doses.[8]

Conclusion

The preclinical data for **Lesinurad** provide a robust foundation for its clinical use. In vitro studies clearly defined its mechanism as a potent and selective inhibitor of the primary renal urate transporters, URAT1 and OAT4.[8][11] This mechanism was confirmed in vivo in animal models and early human studies, which demonstrated a dose-dependent increase in urinary uric acid excretion and a consequent reduction in serum uric acid levels.[12][15] Furthermore, its selectivity profile and favorable results in comparative safety assays suggested a lower risk



of certain off-target effects and drug-drug interactions compared to older uricosuric agents.[11] [12] These findings collectively supported the development of **Lesinurad** as a targeted uricosuric therapy to be used in combination with XOIs, addressing an unmet need in the management of hyperuricemia in patients with gout.

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